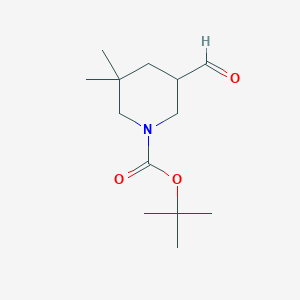
Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol It is a piperidine derivative, characterized by the presence of a tert-butyl group, a formyl group, and a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The formyl group in tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate can undergo oxidation reactions to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the formyl group, where nucleophiles can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Piperidine derivatives are known for their diverse biological activities, and this compound could be a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to the final products.
作用机制
The mechanism of action of tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate depends on its specific interactions with molecular targets. The formyl group can participate in various chemical reactions, while the piperidine ring can interact with biological receptors. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
相似化合物的比较
Similar Compounds
Tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate: Similar structure but with a hydroxy group instead of a formyl group.
Tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate: Similar structure but with different substitution patterns on the piperidine ring.
Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate: Similar structure but with an amino group and fluorine atoms instead of a formyl group.
Uniqueness
Tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. The combination of the tert-butyl group and the formyl group on the piperidine ring makes this compound distinct from its analogs.
属性
IUPAC Name |
tert-butyl 5-formyl-3,3-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)6-13(4,5)9-14/h8,10H,6-7,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJWKFGEZKWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)
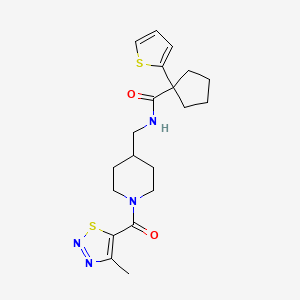
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)
![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)

![N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B3020238.png)
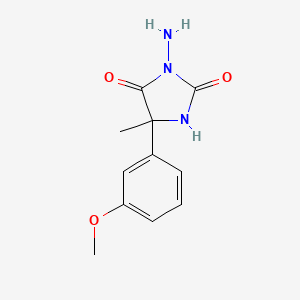
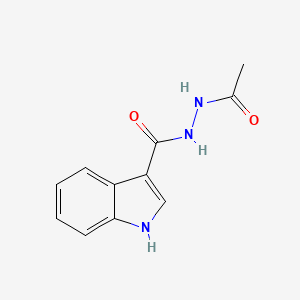
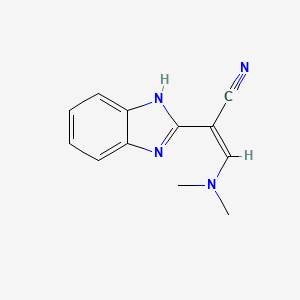
![N-(benzo[d]thiazol-6-yl)-3-methylbenzamide](/img/structure/B3020246.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylbenzamide](/img/structure/B3020250.png)
![(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3020251.png)

